molecular formula C12H8N2O3 B1438858 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile CAS No. 1105191-90-9

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile

Cat. No. B1438858
M. Wt: 228.2 g/mol
InChI Key: QACRJTGBJZYMHW-UHFFFAOYSA-N
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Description

“[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile” is a chemical compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.20 .


Molecular Structure Analysis

The molecular structure of “[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile” consists of a benzodioxol group attached to an isoxazole ring, which is further connected to an acetonitrile group .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of synthetic organic chemistry has developed new methodologies for the synthesis of compounds with isoxazole and acetonitrile moieties. For instance, innovative routes have been established for synthesizing isoxazole-fused heterocycles, demonstrating the versatility of these compounds in constructing complex molecular architectures. These methods often involve domino reactions or cycloaddition processes, highlighting the reactivity of isoxazole and acetonitrile derivatives in forming new bonds and cyclic structures (Kavas & Altug, 2017; Savage & Wernert, 2005).

Antiproliferative Activity

Several studies have focused on the antitumor evaluation of synthesized compounds, showing that specific derivatives exhibit inhibitory effects on tumor cell lines. These studies not only reveal the potential therapeutic applications of these compounds but also underscore the importance of structural modifications to enhance biological activity. For example, modifications to the isoxazole ring have been shown to affect the cytotoxicity of compounds against various cancer cell lines, suggesting a promising direction for the development of new anticancer agents (Al-Omran, Mohareb, & El-Khair, 2014).

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c13-4-3-9-6-11(17-14-9)8-1-2-10-12(5-8)16-7-15-10/h1-2,5-6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACRJTGBJZYMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236624
Record name 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile

CAS RN

1105191-90-9
Record name 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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